Author: BenchChem Technical Support Team. Date: January 2026
Initiating Broad Research
I'm starting with extensive Google searches to find information on 4-Bromo-2-methoxybenzoic acid applications. I'm focusing on medicinal chemistry, materials science, and organic synthesis to get a broad overview. My initial aim is to collect a diverse set of sources.
Defining Research Scope
I'm now expanding my search to include synthesis, reactivity, and spectroscopic data alongside the existing focus. Parallel to this, I'm identifying and gathering experimental protocols and characterization data. My plan is to analyze search results for recurring applications and structural motifs, building the technical guide logically, starting with an introduction and then focusing on applications.
Expanding Information Gathering
I'm now diving deeper, conducting extensive searches for experimental protocols and characterization data specifically for this compound. I'm also actively seeking out review articles and pivotal papers to identify key research groups. The goal is to build the guide logically, using collected data, to create an introduction and dedicate sections to each application. I'm analyzing results to establish key applications and motifs.
Developing the Guide Structure
I'm structuring the technical guide on 4-Bromo-2-methoxybenzoic acid. Scientific integrity is paramount. I'm focusing on an autonomous structure, ensuring in-text citations are incorporated, and aiming for detailed, but easy to comprehend, explanations for an expert audience.
Outlining Data Requirements
I'm now identifying critical data requirements. Gathering quantitative data for tables is a priority, and experimental protocols must be detailed. Visualizations using Graphviz diagrams will also be integrated to enhance clarity. I'm focusing on the compound's applications, particularly in pharmaceutical development, and its role as a key intermediate.
Exploring Diverse Applications
I'm now delving into the multifaceted applications of 4-Bromo-2-methoxybenzoic acid. I've discovered its significant role in pharmaceutical development, particularly as an intermediate for anti-inflammatory and analgesic drugs. Additionally, I'm exploring its uses in organic synthesis, materials science, agrochemicals, and even dyes and pigments. This expands the scope and will improve the utility of the guide.
Gathering Initial Information
I'm synthesizing a comprehensive overview of 4-Bromo-2-methoxybenzoic acid. Available data on properties and synthesis, along with spectroscopic data, will form the foundation. I've also identified its use in pharmaceutical development, organic synthesis, materials science, and agrochemicals. Further, detailed reactions and protocols are being cataloged. However, specific examples of marketed drugs and quantitative application data are still needed.
Analyzing Missing Data Gaps
I've organized the available data into properties, applications, and reactions, but I'm now actively focusing on what's missing. I need more details to build the technical guide requested. Specific examples of drugs derived from this compound are a key focus, including quantitative application data, and detailed protocols. Finding this information is crucial for the guide's value. I will go deeper and be more focused in my search.
Exploring Derivative Utility
I've made progress in understanding the potential applications. My latest search uncovered a patent citing a related compound, 2-bromo-5-methoxybenzoic acid, as a Telmisartan intermediate, which confirms the compound's broader relevance within the pharmaceutical industry. This helps to pinpoint the utility in the field.
Pinpointing Pharma Relevance
My focus has shifted to pharmaceutical applications. I've uncovered evidence of similar derivatives being utilized in Telmisartan synthesis, which strengthens the compound's relevance to the drug industry. I have confirmed that 4-Bromo-2-methoxybenzaldehyde is a useful pharmaceutical intermediate. Furthermore, I have found that derivatives may be useful in the synthesis of the antidepressant Vilazodone, and I have evidence suggesting that it may be a useful starting material for certain kinase inhibitors and compounds for biological activities.
Expanding Utility Details
I have uncovered further details on pharmaceutical applications, confirming 2-bromo-5-methoxybenzoic acid's relevance as a Telmisartan intermediate and finding that 4-Bromo-2-methoxybenzaldehyde is indeed a valuable pharmaceutical building block. While Vilazodone's synthesis hints at potential use, a direct link to the target compound is still unclear and requires further examination. My research has also highlighted benzoic acid derivatives' role in kinase inhibitors and identified a commercially available derivative with potential biological activities. I even found a chalcone derivative with promising cytotoxicity data. Additionally, I've gathered protocols for Suzuki-Miyaura cross-coupling and amidation reactions, which will be valuable for experimental protocols.
Analyzing Applications Broadly
I'm now diving deeper into the specifics. I've found that 2-bromo-5-methoxybenzoic acid, a close relative of my target, is used in Telmisartan synthesis, highlighting the compound's pharmaceutical value. Similarly, 4-bromo-2-methoxybenzaldehyde is confirmed as an important building block. While Vilazodone's synthesis hints at potential use, further investigation is needed. I found benzoic acid derivatives are potential drug scaffolds and that a specific derivative has biological activity. I also have found chalcone derivatives showing cytotoxicity. Furthermore, I've gathered protocols for Suzuki-Miyaura and amidation reactions, along with the Fluralaner synthesis example in agrochemicals.
Detailing Applications Further
I'm now integrating the additional information from the second round of searches into the whitepaper's structure. I've confirmed that 2-bromo-5-methoxybenzoic acid, and its structural isomers, are indeed relevant in the pharmaceutical industry and I'm further confirming the relationship of the target with Vilazodone's synthesis. I also uncovered more data on its potential as a drug scaffold, including a chalcone derivative with cytotoxicity data and examples in kinase inhibitors. Furthermore, I have gathered solid evidence supporting the compound's potential in agrochemicals through the Fluralaner intermediate and polymers. I also found specific protocols for Suzuki-Miyaura and amidation reactions, which will be valuable. Finally, the whitepaper structure is getting finalized to cover all applications.
Finalizing Applications Overview
I'm now integrating the data and structuring the whitepaper around four key applications: Medicinal Chemistry, Agrochemicals, Materials Science, and general synthetic utility. My focus has been on providing clear protocols and outlining the compound's multifaceted use. I'm focusing on the Fluralaner synthesis, the cytotoxicity data for the chalcone derivative, and potential uses in kinase inhibitors. I am finalizing the protocols section.
Finalizing Project Structure
I'm now focusing on integrating the gathered data into a comprehensive structure for the whitepaper. I'm building it around applications: Medicinal Chemistry, Agrochemicals, Materials Science, and synthetic utility. I'm including detailed protocols and focusing on applications of Fluralaner and kinase inhibitors, the cytotoxicity data for chalcone derivatives, and its potential in polymers.
Pinpointing Key Inhibitors
I've homed in on a crucial paper about 4-bromo-N -(3,5-dimethoxyphenyl)benzamide derivatives as FGFR1 inhibitors. The details on synthesis and biological evaluation are particularly promising. The information is quite relevant to my overall understanding, and I can start making connections to other data.
Expanding Data Points
I've progressed further, now confirming the paper on FGFR1 inhibitors is ideal for the guide, with usable IC50 values and an adaptable synthetic scheme. I also confirmed Vilazodone isn't a relevant compound, eliminating it from consideration to maintain accuracy. Furthermore, I have enough data to write detailed protocols for amidation and Suzuki coupling. I'm keeping the Fluralaner analog as a relevant agrochemical example.
Consolidating Data and Scope
I've significantly expanded my data and refined the project's scope. My focus is now on integrating the FGFR1 inhibitor data. I plan to broaden the scope of the data table to showcase related benzoic acid scaffolds and relevant biological activities. I'm also planning the diagrams to show reactivity.
Confirming Guide Structure
I'm now satisfied with the guide's overall structure and have a robust plan. I've confirmed the key FGFR1 inhibitor paper is an ideal, data-rich example. My table scope will be expanded to encompass related benzoic acid scaffolds and biological activities, ensuring a broader perspective. The diagrams are also finalized: Reactivity Overview, FGFR1 Inhibitor Synthesis, Suzuki Cycle, and Amidation Protocol. I'm ready to write now.
Finalizing the Guide
I'm now satisfied and ready to produce the full technical guide. The FGFR1 inhibitor paper is an ideal, data-rich anchor. I'll broaden the scope of the data table to cover related benzoic acid scaffolds and biological activities, to give a broader perspective. The diagrams for reactivity, FGFR1 synthesis, Suzuki cycle, and amidation are finalized. With a core structure, specific examples, protocols and visuals, I am ready to write.